tert-Butyl (5-amino-2-fluorobenzyl)carbamate
Overview
Description
tert-Butyl (5-amino-2-fluorobenzyl)carbamate: is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a benzyl ring substituted with an amino group at the 5-position and a fluorine atom at the 2-position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate typically involves the reaction of 5-amino-2-fluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-amino-2-fluorobenzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amine derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products Formed:
Substitution Reactions: Substituted benzyl carbamates.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Amine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
tert-Butyl (5-amino-2-fluorobenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-amino-2-fluorobenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The presence of the fluorine atom and the tert-butyl carbamate group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
- tert-Butyl carbamate
- 2-Fluorobenzyl alcohol
- Methyl carbamate
Comparison: tert-Butyl (5-amino-2-fluorobenzyl)carbamate is unique due to the specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEYXVMJBDHOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701771 | |
Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209899-48-9 | |
Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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